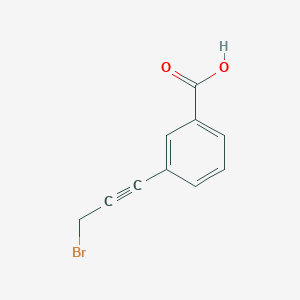![molecular formula C8H16N2 B13227195 (1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B13227195.png)
(1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-3-Methyl-3,9-diazabicyclo[421]nonane is a bicyclic organic compound characterized by its unique structure, which includes a nitrogen-containing bicyclo[421]nonane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane can be achieved through a multi-step process involving cycloaddition reactions. One common method involves a three-component [3+2] cycloaddition followed by reduction and lactamization . This approach allows for the diastereoselective synthesis of the compound, ensuring the desired stereochemistry is achieved.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
(1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (Et3N).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted nitrogen-containing compounds, depending on the specific reagents and conditions used.
科学研究应用
(1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or biological effects.
相似化合物的比较
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring structure, often used in similar applications.
Bicyclo[4.3.0]nonane:
Tricyclo[7.3.1.02,7]tridecane: A more complex tricyclic compound that can be rearranged to form bicyclo[4.2.1]nonane derivatives.
Uniqueness
(1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane is unique due to its specific stereochemistry and nitrogen-containing bicyclic structure. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H16N2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC 名称 |
(1R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C8H16N2/c1-10-5-4-7-2-3-8(6-10)9-7/h7-9H,2-6H2,1H3/t7?,8-/m1/s1 |
InChI 键 |
NLRPLOMLCUJBET-BRFYHDHCSA-N |
手性 SMILES |
CN1CCC2CC[C@H](C1)N2 |
规范 SMILES |
CN1CCC2CCC(C1)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


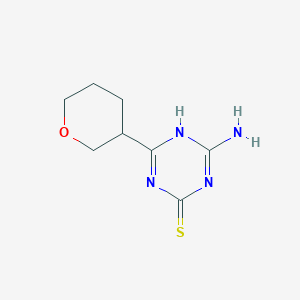
![1-[(2-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13227114.png)
![1-methyl-N-[(3R)-piperidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B13227115.png)
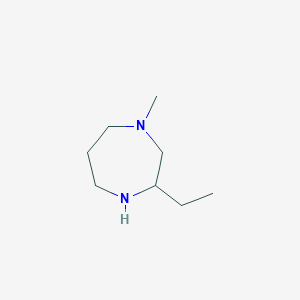
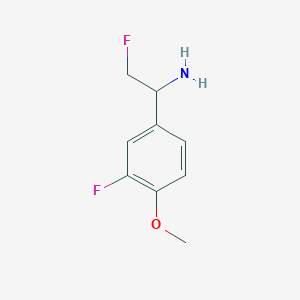
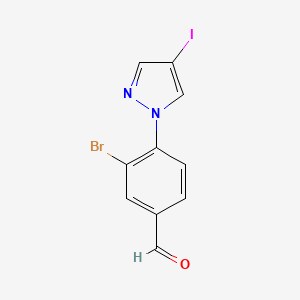
![2-[1-(Aminomethyl)cycloheptyl]-2-hydroxyacetaldehyde](/img/structure/B13227141.png)
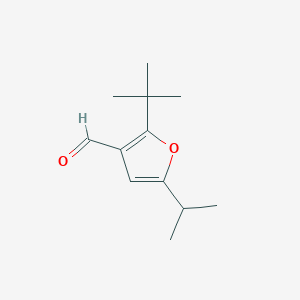
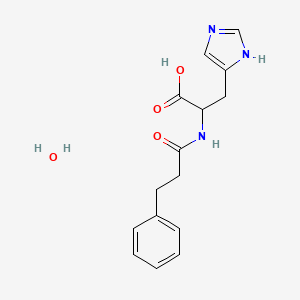
![N-(Propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide](/img/structure/B13227160.png)

